6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
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Overview
Description
6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a heterocyclic compound that features a fused oxazine and quinoline ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzylamine with 6-chloro-3,4-dihydroquinolin-2-one, followed by cyclization to form the oxazine ring. The reaction conditions often involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline: shares structural similarities with other oxazine and quinoline derivatives.
2-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline: Differing only in the position of the chlorine atom.
3-(2-Chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline: Lacking the chlorine atom at the 6-position.
Uniqueness
The unique combination of the oxazine and quinoline rings, along with the specific substitution pattern, gives 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
50595-07-8 |
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Molecular Formula |
C18H14Cl2N2O |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
6-chloro-3-[(2-chlorophenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
InChI |
InChI=1S/C18H14Cl2N2O/c19-15-6-2-1-4-12(15)9-22-10-13-8-16(20)14-5-3-7-21-17(14)18(13)23-11-22/h1-8H,9-11H2 |
InChI Key |
YQUDGSHPAMOICU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
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